[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol
Description
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol is a chiral secondary alcohol characterized by a fused bicyclic indene scaffold and a hydroxymethyl group at the (1S)-position. Its stereochemistry has been confirmed via optical rotation measurements ([α]D = -11.452 in benzene) and comparison to literature values . The compound serves as a critical intermediate in enantioselective syntheses, such as the preparation of MLN4924 (Pevonedistat), a neddylation inhibitor . Chiral stationary phase chromatography (e.g., Chiracel OJ-H) has been employed to resolve its enantiomers, underscoring its importance in asymmetric catalysis .
Properties
CAS No. |
68533-29-9 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[(1S)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2/t9-/m1/s1 |
InChI Key |
GJZQCDPVYVQVBP-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1CO |
Canonical SMILES |
C1CC2=CC=CC=C2C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol typically involves the reduction of the corresponding ketone, [(1S)-2,3-Dihydro-1H-inden-1-one]. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using Pd/C.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: [(1S)-2,3-Dihydro-1H-inden-1-yl]methanal or [(1S)-2,3-Dihydro-1H-inden-1-yl]methanoic acid.
Reduction: [(1S)-2,3-Dihydro-1H-inden-1-yl]methane.
Substitution: [(1S)-2,3-Dihydro-1H-inden-1-yl]methyl chloride or bromide.
Scientific Research Applications
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The indane structure may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural and functional differences between [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol and analogous compounds:
Physicochemical and Pharmacological Comparisons
- Lipophilicity and Solubility: The introduction of a cyclohexyl group () increases lipophilicity, while the aminomethyl derivative () enhances water solubility due to its basic amine moiety. The parent compound exhibits moderate polarity, typical of secondary alcohols .
- Stereochemical Impact : Diastereomers like (1S,2S)-2-benzyl-2,3-dihydro-1H-inden-1-ol () demonstrate distinct crystallographic packing and hydrogen-bonding patterns compared to the parent alcohol, affecting melting points and stability .
- Biological Activity: Substituents significantly influence bioactivity. For example, the CCR2 antagonist 15a () achieves nanomolar potency due to electron-withdrawing bromo and trifluoromethyl groups, which enhance receptor binding. In contrast, the parent alcohol lacks direct pharmacological activity but is pivotal in synthesizing bioactive derivatives like MLN4924 .
Analytical Characterization
- Chiral Analysis: this compound is resolved via chiral SFC (Chiracel OJ-H), whereas diastereomers (e.g., ) require XRPD and NMR for full stereochemical assignment .
- Optical Rotation : The parent compound’s [α]D value (-11.452) aligns with literature data for 85% enantiomeric excess, highlighting its utility in quality control for asymmetric syntheses .
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